2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a heterocyclic organic molecule featuring a pyridazinone core linked to a 4-bromophenyl group and an acetamide bridge to a substituted thiazole ring. Its molecular formula is C₂₀H₁₈BrN₅O₂S, with a molecular weight of 468.36 g/mol. The pyridazinone moiety is known for its role in modulating biological activity, particularly in enzyme inhibition, while the thiazole ring with ethyl and methyl substituents may enhance lipophilicity and metabolic stability .
Properties
Molecular Formula |
C18H17BrN4O2S |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-14-11(2)26-18(20-14)21-16(24)10-23-17(25)9-8-15(22-23)12-4-6-13(19)7-5-12/h4-9H,3,10H2,1-2H3,(H,20,21,24) |
InChI Key |
WHDRJCXMMZVYHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyridazine Ring
Pyridazine derivatives are often synthesized via cyclization reactions involving hydrazines or related intermediates. For example:
Table 1: Representative Pyridazine Synthesis Methods
Bromophenyl Substitution
The 4-bromophenyl group at position 3 may be introduced via:
-
Electrophilic aromatic substitution : Bromination of a pre-formed pyridazine derivative.
-
Cross-coupling reactions : Suzuki-Miyaura coupling of a pyridazine-boronic acid with 4-bromophenyl partners.
Thiazolidene Moiety Synthesis
Thiazole Ring Construction
The 4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene moiety can be synthesized via:
Table 2: Thiazole Synthesis Pathways
Z-Configuration Establishment
The (2Z) configuration is critical and may be achieved through:
-
Stabilization by steric hindrance : Bulky substituents (e.g., ethyl, methyl) direct regioselectivity.
-
Kinetic control : Low-temperature reactions to favor the thermodynamically less stable Z-isomer.
Acetamide Coupling
Amide Bond Formation
The acetamide linkage is formed via:
Table 3: Acetamide Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride + amine | AcCl, dry acetone, reflux | 80–90 | |
| Buchwald-Hartwig amination | Pd(OAc)₂, Xantphos, base | 70–85 |
Integrated Synthetic Route
Stepwise Assembly
A plausible route involves:
-
Pyridazine core synthesis : Cyclization of hydrazine with a substituted diketone, followed by bromination.
-
Thiazolidene synthesis : Hantzsch reaction to form the thiazole ring, with stereochemical control via steric effects.
-
Coupling : Acylation of the thiazolidene amine with a pyridazine-derived acyl chloride.
Challenges and Optimization
-
Regioselectivity : Positioning the bromophenyl group at C3 requires careful control of electrophilic substitution.
-
Stereochemical purity : Ensuring the Z-configuration may necessitate chiral auxiliaries or catalytic asymmetric synthesis.
-
Yield improvement : Optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions.
Data-Driven Insights from Analogous Systems
Pyridazine Bromination Efficiency
Studies on similar pyridazinones show bromine-mediated oxidation achieves >75% yields under controlled conditions.
Thiazole Stereoselectivity
Pd-catalyzed couplings often favor trans products, but steric bulk in the thiazolidene may invert this trend.
Acetamide Stability
N-(Thiazolyl)acetamides are stable under standard conditions but may hydrolyze in strong acids/bases.
Comparative Analysis of Synthetic Methods
Table 4: Method Comparison for Target Compound
| Parameter | Hantzsch + Acylation | Suzuki Coupling + Acylation |
|---|---|---|
| Step count | 3–4 | 4–5 |
| Yield | Moderate (50–60%) | Higher (70–85%) |
| Stereocontrol | Limited | Better |
| Cost | Low | High (Pd catalysts) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromophenyl group allows for nucleophilic aromatic substitution reactions, where the bromine atom can be replaced by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydropyridazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its structure suggests potential activity as an anti-inflammatory or anticancer agent.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and thiazole moieties may facilitate binding to specific sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Key Observations:
Halogen Substitution: The target compound’s 4-bromophenyl group (vs. Chlorine’s smaller size may improve solubility but reduce steric effects. Bromine’s electron-withdrawing nature could alter electronic density on the pyridazinone ring, affecting reactivity or binding to electron-rich targets.
Thiazole Modifications: The ethyl-methyl thiazole in the target compound contrasts with the pyridinyl-substituted thiazole in .
Core Heterocycle Diversity: The triazinoindole-pyrazole system in diverges significantly from the pyridazinone-thiazole scaffold. Triazinoindole’s fused rings could confer rigidity and enhance binding to planar enzymatic pockets, but synthetic complexity may limit scalability.
Research Findings and Implications
Structural Analysis:
X-ray crystallography (using SHELX programs ) has been pivotal in resolving conformational details of similar compounds. For instance, the pyridazinone ring in analogs adopts a planar conformation, facilitating π-π interactions with aromatic residues in enzyme active sites. Substituents like bromine or chlorine influence dihedral angles between the phenyl and pyridazinone rings, altering molecular geometry .
Pharmacological Hypotheses:
- Target Compound : The ethyl-methyl thiazole may enhance blood-brain barrier penetration compared to pyridinyl analogs, making it a candidate for central nervous system targets.
- Chlorinated Analog : Reduced molecular weight and increased solubility suggest utility in aqueous environments (e.g., cytoplasmic enzymes).
- Triazinoindole Derivative : The bulky fused-ring system might target topoisomerases or kinases requiring extended planar binding sites.
Biological Activity
The compound 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.3 g/mol. The structure includes a pyridazine core, a bromophenyl group, and a thiazole moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.3 g/mol |
| IUPAC Name | This compound |
| SMILES | CCc1nc(NC(=O)Cn2nc(-c3ccc(Br)cc3)ccc2=O)sc1C |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the Pyridazine Ring : Cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
- Introduction of the Bromophenyl Group : Bromination using bromine or N-bromosuccinimide.
- Thiazole Formation : Incorporation of thiazole through condensation reactions.
- Acetylation : Final acetylation step to yield the target compound.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activities . For instance, pyridazine derivatives have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in cancer progression. In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also noteworthy. Similar compounds have been found to reduce pain hypersensitivity in animal models by inhibiting inflammatory pathways. The presence of the thiazole moiety may enhance this effect by modulating cytokine release.
The mechanism of action is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. Preliminary studies suggest that this compound may act as a phosphodiesterase inhibitor, which could further contribute to its anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Study on Antitumor Activity : In SKM-1 xenograft models, similar pyridazine derivatives exhibited excellent in vivo antitumor activity, suggesting that structural analogs may share similar therapeutic benefits .
- Inflammation Model : A study demonstrated that pyridazine derivatives significantly reduced paw edema in rat models, indicating strong anti-inflammatory properties .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the pyridazine core formation, followed by bromophenyl substitution and thiazole-acetamide coupling. Key steps include:
- Precursor preparation : Use Suzuki-Miyaura coupling for aryl group introduction .
- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
- Optimization : Control temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) to maximize yield (70–85%) and minimize impurities .
- Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural identity via H/C NMR and HRMS .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : Assign thiazole and pyridazine protons (δ 7.2–8.5 ppm for aromatic H; δ 2.1–2.5 ppm for methyl/ethyl groups) .
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion ([M+H] expected at m/z ~500–520) .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680–1700 cm) and N-H bending (amide I/II bands) .
Q. What in vitro assays are used to screen its biological activity?
- Enzyme inhibition : Measure IC values against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with EC values reported .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (K values) .
Advanced Research Questions
Q. How can structural analogs resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., kinase vs. protease inhibition) may arise from assay conditions (pH, co-factors) or compound purity. Strategies include:
- Comparative SAR studies : Synthesize analogs with modified substituents (e.g., replacing Br with Cl or F) to assess activity trends .
- Co-crystallization : Perform X-ray crystallography with target enzymes to validate binding modes .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. ITC) to confirm specificity .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
- ADMET prediction : Use QSAR models (e.g., SwissADME) to estimate solubility (LogP ~3.5), CYP450 inhibition, and hERG toxicity .
- Molecular docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize analogs .
Q. How can reaction intermediates be stabilized during scale-up synthesis?
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl or amine protection in multi-step syntheses .
- Low-temperature quenching : Add intermediates to ice-cold water to prevent decomposition .
- Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
